Tetraallylsilane

Description

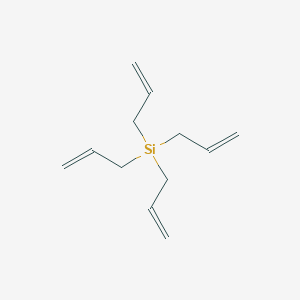

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQMTFHUVDMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340557 | |

| Record name | Tetraallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-66-9 | |

| Record name | Tetraallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1112-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane, with the chemical formula Si(CH₂CH=CH₂)₄, is a versatile organosilicon compound characterized by the presence of four allyl groups attached to a central silicon atom. This unique structure imparts a range of interesting physical and chemical properties, making it a valuable precursor and intermediate in various fields of chemical synthesis. Its reactivity, stemming from the presence of both silicon-carbon bonds and terminal double bonds, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and mechanistic insights, to support its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀Si | [1] |

| Molecular Weight | 192.37 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 90 °C at 3 mmHg | [1] |

| Density | 0.831 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.485 | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [1] |

| Solubility | Insoluble in water. | - |

| CAS Number | 1112-66-9 | [1] |

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction, a robust method for the formation of carbon-silicon bonds.

Experimental Protocol: Grignard Synthesis of this compound[2]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Allyl bromide

-

Magnesium turnings

-

Toluene (anhydrous)

-

Diethyl ether or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Prepare a solution of allyl bromide in a mixed solvent of toluene and diethyl ether (or THF). A molar ratio of diethyl ether to allyl bromide of 4:1 has been reported to give high yields (approximately 91%).[2]

-

Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reagent formation. The reaction can be initiated by gentle heating if necessary.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, add a solution of silicon tetrachloride in the same solvent mixture dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

-

Following the addition of silicon tetrachloride, continue to stir the reaction mixture at reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

References

An In-depth Technical Guide to the Synthesis of Tetraallylsilane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetraallylsilane utilizing the Grignard reaction. This compound is a valuable precursor in organic synthesis and materials science, and its efficient preparation is of significant interest. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data derived from scientific literature. The synthesis involves the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with an allyl Grignard reagent (allylmagnesium bromide or chloride). Key aspects of the reaction, including solvent effects and reaction conditions, are discussed to provide a thorough understanding for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] In the context of organosilicon chemistry, it provides a robust method for the alkylation and arylation of silicon halides. The synthesis of this compound via this method involves the nucleophilic attack of the allyl Grignard reagent on the electrophilic silicon center of silicon tetrachloride, leading to the sequential substitution of all four chloride atoms with allyl groups. The overall reaction is as follows:

4 CH₂=CHCH₂MgBr + SiCl₄ → (CH₂=CHCH₂)₄Si + 4 MgBrCl

The efficiency of this synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and the method of Grignard reagent preparation.[3][4] This guide will explore these parameters to provide a clear path to achieving high yields of this compound.

Reaction Mechanism and Principles

The Grignard reagent, formed by the reaction of an organic halide with magnesium metal, is characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[1][5] In the case of allyl Grignard, the allyl group acts as a potent nucleophile.

The reaction with silicon tetrachloride proceeds through a series of four successive nucleophilic substitution reactions at the silicon center. The mechanism for a single substitution step is illustrated below. This process is repeated until all four chlorine atoms are displaced by allyl groups.

It is crucial to conduct the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound using the Grignard reaction, allowing for easy comparison of different methodologies.

| Parameter | Method 1 | Method 2 |

| Silicon Source | Silicon Tetrachloride (SiCl₄) | Silicon Tetrachloride (SiCl₄) |

| Grignard Reagent | Allylmagnesium Bromide | Allylmagnesium Bromide (in situ) |

| Solvent System | Diethyl ether (Et₂O) | Toluene and Diethyl ether |

| Molar Ratio (Allyl Bromide:SiCl₄) | Not explicitly stated, but implies stoichiometric excess of Grignard | Not explicitly stated, but implies stoichiometric excess of Grignard |

| Molar Ratio (Et₂O:Allyl Bromide) | Not applicable | 4 |

| Reaction Temperature | Reflux | Not explicitly stated |

| Reaction Time | 2 hours | Not explicitly stated |

| Reported Yield | 88%[4] | 91%[3] |

| Purification Method | Distillation under reduced pressure | Not explicitly stated |

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis in Diethyl Ether[4]

This protocol is adapted from a typical procedure for the silylation of allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether (Et₂O)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as an activator)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings (e.g., 195 g, 8.0 mol) and anhydrous diethyl ether (e.g., 2.4 L).

-

Add a small crystal of iodine to activate the magnesium.

-

A solution of allyl bromide (e.g., 400 g, 3.31 mol) in anhydrous diethyl ether (e.g., 287 mL) is added dropwise to the stirred magnesium suspension over a period of 17 hours. The reaction is initiated in an ice bath.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

-

Reaction with Silicon Tetrachloride:

-

To the freshly prepared solution of allylmagnesium bromide (e.g., 0.9 mol) in diethyl ether (e.g., 600 mL), add silicon tetrachloride (e.g., 30 g, 0.176 mol) dropwise.

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Protocol 2: One-Step Synthesis in Mixed Solvents[3]

This protocol describes a one-step approach where the Grignard reagent is formed in situ.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous toluene

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine magnesium, silicon tetrachloride, and the mixed solvent system (toluene and either diethyl ether or THF). The optimal reported solvent ratio is V(toluene)/V(ether) = 1.1, with a molar ratio of diethyl ether to allyl bromide of 4.

-

-

In Situ Grignard Formation and Reaction:

-

Add allyl bromide to the reaction mixture. The Grignard reagent will form in situ and subsequently react with the silicon tetrachloride.

-

-

Work-up and Purification:

-

The work-up and purification would follow standard procedures similar to those described in Protocol 1, involving quenching, extraction, drying, and distillation.

-

Visualizations

Reaction Pathway

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction is a highly efficient and well-established method. By carefully controlling the reaction conditions, particularly the solvent system and ensuring anhydrous conditions, yields of up to 91% can be achieved. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this versatile organosilicon compound for applications in drug development, materials science, and broader organic synthesis.

References

Tetraallylsilane: A Technical Overview of its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallylsilane (Si(CH₂CH=CH₂)₄) is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. Its unique structure, featuring multiple reactive double bonds, makes it a valuable precursor in organic synthesis and materials science. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of this compound, intended for researchers and professionals in chemistry and drug development. While precise, experimentally determined geometric parameters are not extensively documented in publicly available literature, this document consolidates known information and provides standardized representations and protocols.

Molecular Identity and Physicochemical Properties

This compound is also known by its IUPAC name, tetrakis(prop-2-en-1-yl)silane.[1] It is a liquid at room temperature with a boiling point of 90 °C at 3 mmHg. Key identification and physical property data are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | tetrakis(prop-2-en-1-yl)silane | [1] |

| Synonyms | Tetra(2-propenyl)silane, Tetraallyl silane | [2] |

| CAS Number | 1112-66-9 | [3] |

| Molecular Formula | C₁₂H₂₀Si | [3] |

| Molecular Weight | 192.37 g/mol | [3] |

| Physical Form | Colorless liquid | [2] |

| Boiling Point | 90 °C / 3 mmHg | [4] |

| Density | 0.831 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.485 | |

| InChI Key | AKRQMTFHUVDMIL-UHFFFAOYSA-N | [1] |

| SMILES | C=CC--INVALID-LINK--(CC=C)CC=C | [1] |

Table 1: Physicochemical Properties of this compound. This table provides a summary of key identifiers and physical properties for this compound.

Molecular Structure

Figure 1: 2D Molecular Structure of this compound. This diagram illustrates the atomic connectivity of this compound.

Synthesis of this compound

This compound is commonly synthesized via a one-step Grignard reaction. This method involves the reaction of silicon tetrachloride (SiCl₄) with allylmagnesium bromide (CH₂=CHCH₂MgBr), the Grignard reagent formed from allyl bromide and magnesium.

Experimental Protocol: One-Step Grignard Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of allylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled reflux.

-

Reaction with Silicon Tetrachloride: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or gentle reflux to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Figure 2: Synthesis Workflow for this compound. This diagram shows the one-step Grignard reaction for synthesizing this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound. While detailed spectral analyses with peak assignments are not widely published, the expected features can be predicted based on its structure. Spectroscopic data for this compound are available in databases such as PubChem.[1]

| Technique | Expected Features | Notes |

| ¹H NMR | Three distinct signals are expected: a multiplet for the vinyl protons (=CH- and =CH₂), a doublet for the methylene protons adjacent to the silicon atom (Si-CH₂-), and signals corresponding to any solvent or impurities. The integration would be in a 1:2:2 ratio for the allyl group protons. | |

| ¹³C NMR | Three signals are expected for the three chemically non-equivalent carbon atoms of the allyl group: one for the methylene carbon bonded to silicon (-CH₂-), and two for the vinyl carbons (=CH- and =CH₂). | |

| ²⁹Si NMR | A single resonance is expected due to the symmetrical environment of the silicon atom. The chemical shift would be in the typical range for tetraalkylsilanes. | This technique is particularly useful for monitoring reactions involving this compound, as changes in the substitution at the silicon atom lead to significant shifts in the ²⁹Si resonance.[5] |

| IR Spectroscopy | Key vibrational bands include: C-H stretching from the sp² and sp³ hybridized carbons (~3080 cm⁻¹ and 2850-3000 cm⁻¹, respectively), a sharp C=C stretching band (~1640 cm⁻¹), and Si-C stretching vibrations (typically in the fingerprint region below 800 cm⁻¹). | FTIR and ATR-IR spectra are available for reference in public databases.[1] The presence of these characteristic bands confirms the integrity of the allyl groups and their attachment to the silicon atom. |

Table 2: Summary of Expected Spectroscopic Features for this compound.

Reactivity and Applications

The four allyl groups of this compound are susceptible to a variety of chemical transformations. Notably, it undergoes rearrangement reactions when treated with iodine (I₂), a process that can be controlled to yield mono- or di-rearranged products.[5][6] This reactivity makes this compound a useful building block for synthesizing more complex silicon-stereogenic organosilanes. Its multiple reactive sites also allow for its use in polymerization and as a cross-linking agent in materials science.

Conclusion

This compound is a fundamental organosilicon compound with significant utility in chemical synthesis. Its preparation is straightforward via a one-step Grignard reaction. While a detailed, quantitative analysis of its three-dimensional molecular structure is not prominently available in the literature, its atomic connectivity and characteristic spectroscopic features are well-understood. This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development.

References

- 1. This compound | C12H20Si | CID 565641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Tetra(2-propenyl)silane | C12H20Si - Ereztech [ereztech.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 1112-66-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Iodine Rearrangements of this compound and Synthesis of Silicon-Stereogenic Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tetraallylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetraallylsilane (Si(CH₂CH=CH₂)₄), a versatile organosilicon compound. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

Introduction

This compound is a valuable precursor in organic synthesis and materials science due to its four reactive allyl groups attached to a central silicon atom. A thorough understanding of its structural and electronic properties is crucial for its application in various fields, including the development of novel polymers, cross-linking agents, and silicon-containing bioactive molecules. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of this compound. This guide summarizes the essential spectroscopic data and the methodologies used to obtain them.

Spectroscopic Data

The following sections present the key quantitative data obtained from various spectroscopic analyses of this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds. For this compound, ¹H and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.8 | m | -CH= |

| ~4.9 | m | =CH₂ |

| ~1.7 | d | Si-CH₂- |

Data extracted from spectral images available on public databases. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~134 | -CH= |

| ~114 | =CH₂ |

| ~22 | Si-CH₂- |

Data extracted from spectral images available on public databases.

²⁹Si NMR Spectroscopy

Despite extensive searches of available literature and spectral databases, experimental ²⁹Si NMR data for pure this compound was not found. This technique would provide direct information about the chemical environment of the silicon atom. Theoretical calculations or experimental determination would be necessary to obtain the precise ²⁹Si chemical shift.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2970, ~2910 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=C stretch |

| ~1420 | Medium | CH₂ scissoring |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

| ~730 | Medium | Si-C stretch |

Data obtained from ATR-IR and FTIR spectra available in public databases.[1]

Table 4: Key Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2910 | Strong | C-H stretch (aliphatic) |

| ~1630 | Very Strong | C=C stretch |

| ~1290 | Medium | =C-H bend (in-plane) |

| ~730 | Medium | Si-C stretch |

Data obtained from FT-Raman spectra available in public databases.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Table 5: Major Mass Spectrometry Peaks for this compound (GC-MS)

| m/z | Relative Intensity | Assignment |

| 192 | Low | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - CH₂CH=CH₂]⁺ |

| 123 | High | [Si(CH₂CH=CH₂)₂ + H]⁺ |

| 95 | Very High | [Si(CH₂CH=CH₂)(CH₃)]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

Data sourced from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of this compound, showing the loss of allyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are based on standard practices and information gathered from various research articles.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 500 MHz instrument.[2]

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

²⁹Si NMR : Due to the low natural abundance and potentially long relaxation times of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents may be necessary to obtain a spectrum in a reasonable timeframe.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Fisher Nicolet iS10, is commonly used.[2]

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : A drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond). This is a simple and fast method that requires minimal sample preparation.

-

Neat : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Raman Spectroscopy

-

Instrumentation : A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is suitable for this analysis.[1]

-

Sample Preparation : A small amount of liquid this compound is placed in a glass vial or capillary tube.

-

Data Acquisition : A laser of a specific wavelength (e.g., 785 nm or 1064 nm for FT-Raman to minimize fluorescence) is focused on the sample. The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis of volatile compounds like this compound.

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Data Acquisition :

-

Gas Chromatography : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The retention time is a characteristic property of the compound.

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the information they provide for the characterization of this compound.

References

Tetraallylsilane (CAS No. 1112-66-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tetraallylsilane (CAS No. 1112-66-9), a versatile organosilicon compound. This document details its chemical and physical properties, synthesis methodologies, key reactions, and burgeoning applications in materials science and as a precursor for bioactive molecules relevant to drug discovery and development.

Core Properties of this compound

This compound, also known as tetra(2-propen-1-yl)silane, is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1112-66-9 | [1][2] |

| Molecular Formula | C₁₂H₂₀Si | [2][3] |

| Molecular Weight | 192.37 g/mol | [2][3] |

| Density | 0.831 g/mL at 25 °C | [1][2] |

| Boiling Point | 90 °C at 3 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.485 | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [2] |

| Solubility | Insoluble in water | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the allyl protons. |

| ¹³C NMR | Signals for the olefinic and aliphatic carbons of the allyl groups. |

| IR Spectroscopy | Characteristic peaks for C=C and C-H stretching of the allyl groups. |

| Raman Spectroscopy | Vibrational modes of the Si-C and C=C bonds. |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Grignard reaction. This one-step approach offers high yields and is suitable for industrial-scale production.[5]

One-Step Grignard Synthesis

This method involves the reaction of silicon tetrachloride (SiCl₄) with allylmagnesium bromide, a Grignard reagent formed in situ from allyl bromide and magnesium.[5] The reaction is typically carried out in a mixed solvent system of toluene and diethyl ether.[5] A yield of 91% has been reported when the molar ratio of diethyl ether to allyl bromide is 4.[5]

Below is a generalized experimental workflow for this synthesis.

Key Reactions and Synthetic Utility

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its allyl groups. One of its notable transformations is the iodine-promoted rearrangement, which can be controlled to yield mono- or di-rearranged products.[6][7] This reaction is significant as it can be employed to generate silicon-stereogenic organosilanes, which are of interest in medicinal chemistry and materials science.[6][8]

Iodine-Promoted Rearrangement

The reaction of this compound with iodine (I₂) can lead to a mono- or double rearrangement, depending on the stoichiometry of the iodine used.[6][7] Using one equivalent of iodine results in a high yield of the mono-rearranged product, while an excess of iodine (e.g., three equivalents) favors the double rearrangement.[6][7]

Experimental Protocol for Mono-rearrangement:

-

A solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) is prepared.[6]

-

Iodine (1.0 mmol) is added to the solution, and the mixture is stirred for 6 hours.[6]

-

The solution is cooled to 0 °C.[6]

-

Triethylamine (2.0 mmol) and isopropanol (1.5 mmol) are added.[6]

-

The resulting mixture is stirred and allowed to warm to room temperature over 6 hours.[6]

-

The reaction is quenched with water and extracted with DCM.[6]

-

The combined organic extracts are dried and concentrated to yield the mono-rearranged product.[6]

The workflow for this selective rearrangement is depicted below.

Applications in Drug Development and Materials Science

The synthetic versatility of this compound and its derivatives makes them valuable in the development of new materials and as building blocks in the synthesis of complex, biologically active molecules.

Precursor for Bioactive Molecules

Allylsilanes are recognized as important intermediates in the synthesis of natural products and other bioactive compounds.[5] The allyl groups in this compound can be functionalized through various organic reactions, including hydrosilylation, to introduce a wide range of chemical moieties. This functionalization capability allows for the construction of complex molecular architectures that are often required for biological activity.

Cross-linking Agent for Biomedical Polymers

The four allyl groups of this compound make it an effective cross-linking agent. In polymer chemistry, it can be used to form three-dimensional polymer networks, such as hydrogels. These hydrogels can be designed for various biomedical applications, including controlled drug delivery and as scaffolds for tissue engineering. The biocompatibility of the resulting silicon-containing polymers is a key advantage in these applications.

Conceptual Application in Modulating Cellular Signaling for Tissue Regeneration

A potential application of this compound is in the creation of smart biomaterials that can influence cellular signaling pathways. For instance, a hydrogel cross-linked with a this compound derivative could be loaded with a therapeutic agent, such as a growth factor. The controlled release of this growth factor from the hydrogel can then stimulate specific signaling pathways in target cells, promoting tissue regeneration. The diagram below illustrates this conceptual signaling pathway.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][9] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including eye protection and gloves.[2][9] Store in a cool, dry place away from sources of ignition.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10]

Conclusion

This compound is a versatile and valuable chemical compound with established and emerging applications. Its straightforward synthesis, coupled with the reactivity of its four allyl groups, makes it an important building block in organic synthesis and polymer chemistry. For researchers and professionals in drug development and materials science, this compound offers a platform for the creation of novel bioactive molecules and advanced functional materials with significant potential in biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Alkylsilane synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Allylsilane synthesis [organic-chemistry.org]

- 7. Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids | MDPI [mdpi.com]

- 10. thermofishersci.in [thermofishersci.in]

A Technical Guide to the Safe Handling and Use of Tetraallylsilane

Introduction

Tetraallylsilane, also known as tetra(2-propenyl)silane, is an organosilicon compound with the chemical formula (H₂C=CHCH₂)₄Si.[1] It is a versatile chemical intermediate utilized in the synthesis of dendrimers and other complex silicon-containing molecules.[2][3] Its unique reactivity, particularly in iodine-promoted rearrangement reactions, makes it a valuable precursor for generating silicon-stereogenic organosilanes, which have potential applications in drug discovery and development.[4][5] Due to its specific chemical properties and reactivity, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all laboratory personnel. This guide provides an in-depth overview of the safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of this compound is the first step in ensuring its safe use. The compound is a combustible liquid that is insoluble in water and presents specific hazards upon exposure.[1][6]

Physical and Chemical Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀Si | [7][8] |

| Molecular Weight | 192.37 g/mol | [1] |

| CAS Number | 1112-66-9 | [1][8] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 90 °C @ 3 mmHg | [1][6] |

| Density | 0.831 g/mL at 25 °C | [1][6] |

| Flash Point | 77 °C (170.6 °F) - Closed Cup | [1] |

| Refractive Index | n20/D 1.485 | [2][6] |

| Vapor Pressure | 0.304 mmHg at 25 °C | [6] |

| Solubility | Insoluble in water | [6] |

| Stability | Stable under normal conditions | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Appropriate precautions must be taken to avoid exposure.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids | GHS07 | Warning | H227: Combustible liquid | [7][9] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [7][8] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [7][8] |

| Water Hazard Class | - | - | WGK 3: Severe hazard to water | [1][6] |

Reactivity and Experimental Protocols

This compound's utility is largely defined by its reactivity. It is a key precursor in various synthetic pathways, most notably in reactions involving iodine.

Iodine-Promoted Rearrangement

A significant reaction of this compound is its rearrangement when treated with iodine (I₂).[4][10] The stoichiometry of the iodine determines the reaction outcome, allowing for selective synthesis of mono- or di-rearranged products.[5] This transformation is valuable for creating complex organosilanes with stereogenic silicon centers.[4][5]

-

Mono-rearrangement: Occurs with high selectivity when 1 equivalent of I₂ is used.[5]

-

Double-rearrangement: Becomes the predominant pathway when an excess (e.g., 3 equivalents) of I₂ is used.[5]

Experimental Protocol: Synthesis of this compound (Grignard Method)

This protocol describes a one-step synthesis from silicon tetrachloride and an allyl Grignard reagent, which has been reported to achieve high yields.[6][11]

Reagents and Equipment:

-

Silicon tetrachloride (SiCl₄)

-

Magnesium (Mg) powder

-

Allyl bromide

-

Toluene and Tetrahydrofuran (THF), anhydrous

-

Iodine (for activation)

-

500 mL four-necked flask with a mechanical stirrer, condenser, and constant pressure dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice water bath

Procedure:

-

Under an inert nitrogen atmosphere, charge the four-necked flask with an appropriate amount of magnesium powder.

-

Activate the magnesium with a small crystal of iodine while stirring.

-

Prepare a solution of allyl bromide in a mixture of anhydrous toluene and THF.

-

Prepare a solution of silicon tetrachloride in anhydrous THF in the dropping funnel.

-

To initiate the Grignard reaction, add a small amount of the allyl bromide solution to the magnesium. Use a water bath to control the initial exotherm.

-

Once the Grignard reagent formation is stable, begin the dropwise addition of the silicon tetrachloride solution while simultaneously adding the remaining allyl bromide solution to maintain a steady reflux.

-

After the addition is complete, maintain the reaction temperature at 50 °C and allow it to reflux for approximately 60 hours.[6]

-

Cool the reaction mixture to room temperature and then pour it into ice water to quench.

-

Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting residue can be purified by vacuum distillation to yield this compound as a colorless oil.[6]

Experimental Protocol: Iodine-Promoted Mono-Rearrangement

This procedure is adapted from published literature for the selective mono-rearrangement of this compound.[5]

Reagents and Equipment:

-

This compound

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Isopropanol

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

-

Add iodine (1.0 mmol, 1.0 equiv) to the solution and stir the mixture at room temperature for 6 hours.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add triethylamine (2.0 mmol) and isopropanol (1.5 mmol).

-

Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

-

Quench the reaction by adding water (15 mL).

-

Extract the mixture with DCM (2 x 15 mL).

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel (e.g., with a Hexanes:EtOAc gradient) to isolate the desired mono-rearranged product.[5]

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[7][12]

-

Eye Protection: Wear chemical safety goggles or a face shield. Contact lenses should not be worn.[7][9]

-

Skin Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[9] Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of significant vapor generation, use a NIOSH-certified respirator with an organic vapor cartridge.[9][12]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[9]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[7][12] A recommended storage temperature is between 2-8°C under an inert gas like nitrogen or argon.[6]

-

Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[7]

-

Incompatibilities: Keep away from heat sources, sparks, open flames, and strong oxidizing agents.[7][12] Organosilicon compounds can also react with acids and bases.[12]

-

Classification: this compound falls under Storage Class 10 for combustible liquids.[1]

Emergency Procedures

Preparedness for accidents is a key component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison control center or doctor.[7]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical assistance.[7]

Accidental Release and Fire-Fighting

-

Spill Response: In case of a spill, remove all ignition sources.[7] For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[12] Ensure proper ventilation during cleanup.

-

Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7][9] Do not use a direct stream of water, as it may spread the fire.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous chemical waste.

-

Disposal: Collect all waste, including contaminated absorbent materials and empty containers, in designated, sealed containers.[7]

-

Regulations: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][12] Do not pour this compound or its waste down the drain.[12]

This compound is a valuable reagent in chemical synthesis but requires careful and informed handling due to its combustible nature and its potential to cause skin, eye, and respiratory irritation. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can safely harness the synthetic potential of this compound. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of this guide is a critical step in that process.

References

- 1. 四烯丙基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 1112-66-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | C12H20Si | CID 565641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. Iodine Rearrangements of this compound and Synthesis of Silicon-Stereogenic Organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

A Comprehensive Technical Guide to the Solubility of Tetraallylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tetraallylsilane in various organic solvents. Due to the limited availability of formal quantitative solubility studies, this document compiles qualitative and observational data from peer-reviewed literature and chemical supplier information. It also includes detailed experimental protocols for the synthesis and use of this compound, offering insights into its behavior in solution.

Executive Summary

This compound ((C₃H₅)₄Si) is a versatile organosilicon compound utilized in organic synthesis, particularly in the creation of dendrimers and as an intermediate for more complex molecules.[1] Its solubility is a critical parameter for its application in chemical reactions. While explicitly stated to be insoluble in water, its solubility in organic solvents is inferred from its use in various reaction media.[1][2] This guide consolidates available data to assist researchers in selecting appropriate solvent systems and designing experimental procedures involving this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its solubility and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀Si | [1] |

| Molecular Weight | 192.37 g/mol | [3] |

| Appearance | Clear colorless to faintly yellow liquid | [1] |

| Density | 0.831 g/mL at 25 °C | |

| Boiling Point | 90 °C at 3 mmHg | |

| Refractive Index | n20/D 1.485 | |

| Water Solubility | Insoluble | [1][2] |

Solubility in Organic Solvents

Direct quantitative solubility data (e.g., g/100 mL or mol/L at saturation) for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, its use as a reactant in various published synthetic procedures provides strong evidence of its solubility in those solvent systems. Table 2 summarizes these observations, providing an estimated minimum solubility based on the reported reaction conditions.

| Solvent | Chemical Class | Observed Concentration | Notes | Reference |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 0.1 M (19 g/L) | Used as a solvent for iodination reactions of this compound. | [4] |

| Toluene | Aromatic Hydrocarbon | Not specified, but used as a co-solvent in synthesis. | Employed in the synthesis of this compound via a Grignard reaction. | [5] |

| Diethyl Ether | Ether | Not specified, but used as a co-solvent in synthesis. | A common solvent for Grignard reagents used in the synthesis of this compound. | [5] |

| Tetrahydrofuran (THF) | Ether | Not specified, but used as a co-solvent in synthesis. | An alternative to diethyl ether in the synthesis of this compound. | [5] |

| Hexanes | Aliphatic Hydrocarbon | Not specified, but used as an eluent in purification. | Used in column chromatography for the purification of this compound reaction products, suggesting miscibility. | [4] |

| Ethyl Acetate (EtOAc) | Ester | Not specified, but used as an eluent in purification. | Used in combination with hexanes for the purification of this compound derivatives. | [4] |

Based on its nonpolar chemical structure, this compound is expected to be soluble in a wide range of nonpolar and moderately polar aprotic organic solvents.

Experimental Protocols

The following sections detail experimental procedures relevant to the handling and use of this compound, providing practical context for its solubility.

Protocol for Observing Solubility in an Organic Solvent

This protocol describes a general method for determining if this compound is soluble in a given organic solvent at a specific concentration, based on procedures where it is used as a reagent.

Objective: To prepare a solution of this compound in an organic solvent at a target concentration.

Materials:

-

This compound (≥97.0% purity)

-

Anhydrous organic solvent (e.g., Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Glassware (volumetric flask, syringe)

Procedure:

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

In a 10 mL volumetric flask, add a stir bar and purge with nitrogen or argon.

-

Using a syringe, carefully transfer 0.19 g (1.0 mmol) of this compound into the flask.

-

Add the desired anhydrous organic solvent (e.g., dichloromethane) to the flask, bringing the total volume to 10 mL.

-

Stir the mixture at room temperature until the this compound is fully dissolved, as indicated by a clear, homogeneous solution.

This procedure results in a 0.1 M solution of this compound, as demonstrated in the literature.[4] Visual observation of complete dissolution at this concentration confirms solubility.

Synthesis of this compound

This protocol describes a one-step synthesis of this compound, highlighting the solvent systems in which it is formed and handled.[5]

Objective: To synthesize this compound from silicon tetrachloride and allyl bromide.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Allyl bromide

-

Magnesium turnings

-

Toluene (anhydrous)

-

Diethyl ether or Tetrahydrofuran (anhydrous)

-

Saturated ammonium chloride solution

-

Hydrocarbon solvent for extraction

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel under an inert atmosphere, prepare a Grignard reagent in situ by reacting allyl bromide with magnesium in a mixed solvent system of toluene and diethyl ether (or THF).

-

To this Grignard reagent, add silicon tetrachloride dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture for several hours.

-

Cool the reaction mixture and quench by the addition of a saturated ammonium chloride solution.

-

Extract the product with a hydrocarbon solvent.

-

Wash the organic layer with water and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the residue by distillation to yield this compound.

The successful synthesis and extraction in these solvent systems further confirm the solubility of this compound in ethers and hydrocarbon solvents.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the one-step synthesis of this compound.

Caption: Workflow for the one-step synthesis of this compound.

Conclusion

References

The Discovery and Enduring Utility of Tetraallylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of tetraallylsilane, a versatile organosilicon compound. From its initial preparation to modern synthetic methodologies and applications, this document provides a comprehensive overview for researchers in organic synthesis and materials science.

Introduction: A Historical Perspective on Organosilanes

The field of organosilicon chemistry, which bridges the worlds of organic and inorganic chemistry, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane. This seminal work laid the foundation for a new class of compounds with unique properties and reactivity. A significant leap forward came with the development of Grignard reagents in the early 20th century by F. Stanley Kipping, which provided a robust method for the formation of silicon-carbon bonds and opened the door to a vast array of new organosilane structures. It was within this burgeoning field that this compound emerged as a molecule of interest.

The Discovery of this compound

The first documented synthesis of this compound was reported in 1946 by Henry Gilman and R. N. Clark in the Journal of the American Chemical Society. Their work, focused on the preparation of allyl-substituted silanes, established a foundational method for synthesizing this and other unsaturated organosilanes. The original synthesis utilized the well-established Grignard reaction, a testament to its importance in the expanding toolkit of synthetic chemists of the era.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀Si | [PubChem CID: 565641] |

| Molecular Weight | 192.37 g/mol | [PubChem CID: 565641] |

| Boiling Point | 90 °C at 3 mmHg | [Sigma-Aldrich] |

| Density | 0.831 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index (n²⁰/D) | 1.485 | [Sigma-Aldrich] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| Infrared (IR) | 3076, 2972, 1629, 991, 908 cm⁻¹ | [Recent Research] |

| ¹H NMR (CDCl₃) | δ 5.85-5.71 (m, 4H), 5.01-4.91 (m, 8H), 1.69 (d, J=7.9 Hz, 8H) | [Recent Research] |

| ¹³C NMR (CDCl₃) | δ 134.5, 114.2, 22.8 | [Recent Research] |

| HRMS (ESI+) | m/z calculated for C₁₂H₂₁Si⁺ [M+H]⁺: 193.1407, found 193.1406 | [Recent Research] |

Experimental Protocols for the Synthesis of this compound

Two key methods for the synthesis of this compound are detailed below: the historical Grignard synthesis and a modern, high-yield one-step Grignard procedure.

Historical Synthesis: The Gilman and Clark Method (1946)

This method, adapted from the pioneering work of Gilman and Clark, utilizes the reaction of silicon tetrachloride with allylmagnesium bromide.

Experimental Protocol:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

Work-up and Purification: After the addition is complete, reflux the mixture for one hour to ensure the reaction goes to completion. Cool the reaction mixture and carefully hydrolyze it by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Modern One-Step Grignard Synthesis

A more recent and optimized one-step approach involves the in situ formation of the Grignard reagent in the presence of silicon tetrachloride, leading to high yields.[1]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a mixture of toluene and diethyl ether.

-

Reagent Addition: A solution of allyl bromide and silicon tetrachloride in a mixed solvent of toluene and diethyl ether is prepared. This solution is then added dropwise to the magnesium suspension. The reaction is initiated, and the temperature is maintained to ensure a steady reaction rate.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.

Table 3: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Solvents | Yield | Reference |

| Gilman and Clark (1946) | Silicon tetrachloride, Allyl bromide, Magnesium | Diethyl ether | Not specified in abstract | [Gilman & Clark, 1946] |

| One-Step Grignard | Silicon tetrachloride, Allyl bromide, Magnesium | Toluene, Diethyl ether | 91% | [1] |

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of this compound.

Caption: Workflow for the historical synthesis of this compound by Gilman and Clark.

Caption: Workflow for the modern one-step synthesis of this compound.

Reactivity and Applications

The four allyl groups in this compound provide a rich platform for further chemical transformations. The double bonds can undergo a variety of reactions, including hydrosilylation, epoxidation, and polymerization. A notable recent development is the iodine-promoted rearrangement of this compound, which can be controlled to yield either mono- or di-rearranged products. This transformation opens avenues for the synthesis of complex, silicon-stereogenic organosilanes.

Caption: Reactivity pathways of this compound.

Conclusion

From its first synthesis by Gilman and Clark in 1946 to its use in modern synthetic transformations, this compound has proven to be a valuable and versatile molecule in organosilicon chemistry. The development of more efficient synthetic methods has made it readily accessible for a variety of applications, from polymer science to the intricate synthesis of stereogenic silicon centers. This guide provides a core understanding of the history, synthesis, and properties of this compound, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability of Tetraallylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallylsilane (Si(CH₂CH=CH₂)₄) is a foundational organosilicon compound utilized in the synthesis of advanced materials such as dendrimers, silicon carbide ceramics, and functionalized polymers. Its thermal stability is a critical parameter influencing its application in high-temperature processes, including pyrolysis for ceramic production and as a crosslinking agent in polymer chemistry. This technical guide provides a comprehensive overview of the thermal stability of this compound, addressing its decomposition pathways, and detailing the experimental protocols for its analysis. While specific, quantitative thermal analysis data for pure this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from related compounds and analogous structures to provide a robust understanding of its expected thermal behavior.

Introduction

This compound is a versatile precursor in materials science, valued for the four reactive allyl groups attached to a central silicon atom. These functional groups enable a variety of chemical transformations, including hydrosilylation, polymerization, and rearrangement reactions.[1][2] A key application of this compound is as a crosslinking agent in the formation of preceramic polymers, which upon pyrolysis, yield silicon carbide (SiC).[3][4][5][6] This process inherently relies on the controlled thermal decomposition of the organosilicon precursor. Understanding the thermal stability, decomposition onset, and the nature of the evolved byproducts is crucial for optimizing these high-temperature applications.

This guide summarizes the available knowledge on the thermal properties of this compound, presents detailed methodologies for its thermal analysis, and proposes a likely decomposition pathway based on studies of analogous organosilanes.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before considering its thermal behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₀Si |

| Molecular Weight | 192.38 g/mol |

| Appearance | Liquid |

| Boiling Point | 90 °C at 3 mmHg |

| Density | 0.831 g/mL at 25 °C |

| Refractive Index | n20/D 1.485 |

Thermal Stability and Decomposition

Direct and detailed studies quantifying the thermal decomposition of pure this compound are scarce in publicly available literature. However, data from related materials, such as dendrimers with a this compound-derived core and polymers containing allylsilane moieties, provide valuable insights into its expected thermal stability.

Insights from Related Compounds

Thermogravimetric analysis (TGA) of a first-generation hybrid dendrimer with a carbosilane core, structurally related to this compound, indicates that thermal decomposition in an inert atmosphere (argon) begins at approximately 350-400 °C.[7][8] Copolymers synthesized with allyltrialkoxysilanes have been reported to exhibit thermal stability up to 400 °C.[9] Generally, allylsilanes are considered stable at temperatures up to 200-300 °C.[10]

Proposed Thermal Decomposition Pathway

Based on studies of analogous tetraalkylsilanes, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of a silicon-carbon (Si-C) bond. This initial step would generate a triallylsilyl radical and an allyl radical. These highly reactive species would then undergo a cascade of secondary reactions, including hydrogen abstraction, cyclization, and fragmentation, leading to the formation of various smaller volatile organic and organosilicon compounds. At higher temperatures, these intermediates would further decompose to form more stable products and ultimately, a silicon-containing solid residue.

The proposed initiation and subsequent reaction steps are visualized in the signaling pathway diagram below.

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Data Summary

| Compound | Analysis Type | Onset of Decomposition (T_onset) | Temperature of Max. Decomposition Rate (T_max) | Residue at 600°C (%) | Atmosphere |

| G1{Si}₁₃[Ar]₃₂ Dendrimer[7] | TGA | ~400 °C | ~450 °C | ~55% | Argon |

| G1{Si}₁₃[Ar]₃₂ Dendrimer[7] | TGA | ~350 °C | ~420 °C and ~550 °C | ~0% | Air |

Note: The data presented is for a related dendrimer and should be considered as an approximation for the thermal stability of materials derived from a this compound core.

Experimental Protocols

To facilitate further research, this section details the standard experimental methodologies for the thermal analysis of this compound and similar organosilicon compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition temperature and the mass loss profile as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer with a high-precision microbalance.

-

Furnace capable of controlled heating rates up to 1000 °C.

-

Gas flow controller for an inert atmosphere (e.g., nitrogen, argon).

-

Sample pans (e.g., alumina, platinum).

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

Instrument Setup:

-

Data Collection: The instrument heats the sample according to the defined program while continuously monitoring and recording the sample's mass as a function of temperature.

-

Data Analysis:

-

Generate a TGA curve (percentage mass vs. temperature).

-

Determine the onset of decomposition temperature, typically defined as the temperature at which a significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Apparatus:

-

Differential Scanning Calorimeter.

-

Sample pans with lids (e.g., aluminum, capable of being hermetically sealed for volatile samples).

-

Gas flow controller for an inert atmosphere.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (2-5 mg) into a DSC pan and hermetically seal it to prevent evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

Equilibrate the cell at a low temperature (e.g., -80 °C).

-

Program a heating ramp of 10 °C/min up to a temperature beyond the expected decomposition range (e.g., 500 °C).[1]

-

-

Data Collection: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Generate a DSC thermogram (heat flow vs. temperature).

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).

-

Determine peak temperatures and integrate peak areas to calculate enthalpy changes.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer (furnace or filament type).

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polarity).

-

Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight).

-

Data acquisition software with a mass spectral library.

Procedure:

-

Sample Preparation: Place a small amount of this compound (in the microgram range) into a pyrolysis sample cup.

-

Instrument Setup:

-

Interface the pyrolyzer with the GC injector.

-

Set the pyrolysis temperature to a specific value or program a temperature ramp to study the evolution of products as a function of temperature.

-

GC Conditions:

-

Injector temperature: e.g., 250-300 °C.

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: e.g., hold at 40-60 °C for a few minutes, then ramp at 10-20 °C/min to 280-300 °C.[11]

-

-

MS Conditions:

-

Transfer line temperature: e.g., 280-300 °C.

-

Ion source temperature: e.g., 230 °C.

-

Scan range: e.g., m/z 35-550.

-

-

-

Data Collection: The sample is pyrolyzed, and the decomposition products are swept into the GC column, separated, and then detected by the MS.

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Correlate the identified products with the proposed decomposition mechanism.

-

The general workflow for these experimental procedures is illustrated below.

Caption: General experimental workflow for thermal stability analysis.

Conclusion

This compound is a compound of significant interest in materials science, particularly for applications requiring high-temperature processing. While direct, comprehensive studies on its thermal stability are not widely published, analysis of related compounds and fundamental principles of organosilicon chemistry suggest that its thermal decomposition likely initiates via Si-C bond cleavage at temperatures around 350-400 °C in an inert atmosphere. The resulting radical species are expected to undergo complex secondary reactions, leading to a variety of volatile products and a solid silicon-containing residue. The detailed experimental protocols provided in this guide offer a clear framework for researchers to conduct their own investigations into the thermal properties of this compound and related materials, enabling the optimization of processes where its thermal stability is a critical factor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic Properties of the First-Generation Hybrid Dendrimer with “Carbosilane Core/Phenylene Shell” Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic Properties of the First-Generation Hybrid Dendrimer with “Carbosilane Core/Phenylene Shell” Structure [mdpi.com]

- 9. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer – silica hybrids - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00042F [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Allyl Groups in Tetraallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane [(CH₂=CHCH₂)₄Si] is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. Its unique structure, combining the reactivity of allylic double bonds with the properties of a central silicon anchor, makes it a valuable precursor in various fields, including polymer chemistry, materials science, and the synthesis of complex organic molecules. The reactivity of the allyl groups in this compound is multifaceted, allowing for a range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the allyl moieties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways.

Iodine-Promoted Rearrangement of this compound

A notable reaction of this compound is its rearrangement when treated with iodine (I₂). This transformation can be controlled to yield either mono- or di-rearranged products, which are valuable intermediates for the synthesis of silicon-stereogenic organosilanes. The reaction proceeds through an intramolecular allylation of a β-silyl carbocation intermediate.

Quantitative Data

The selectivity for mono- versus di-rearrangement is highly dependent on the stoichiometry of iodine used.

| Product | Equivalents of I₂ | Solvent | Reaction Time | Yield | Reference |

| Mono-rearranged Product | 1.0 | CD₂Cl₂ | - | Nearly complete conversion | [1] |

| Di-rearranged Product | 2.0 | CD₂Cl₂ | - | Predominant product | [1] |

| Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane | 1.0 | DCM | 6 h | 72% | [1] |

| Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane | 3.0 | DCM | 6 h | 85% | [1] |

Experimental Protocol: Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane[1]

-

To a solution of this compound (0.19 g, 1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂, 0.25 g, 1.0 mmol).

-

Stir the mixture for 6 hours at room temperature.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.0 mmol) and isopropanol (0.13 mL, 1.5 mmol).

-

Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

-

Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 20:1 to 10:1 Hexanes:EtOAc) to yield the product as an oil.

Signaling Pathway Diagram